Karnamicin B1 - 122535-51-7

Karnamicin B1

Catalog Number: EVT-1171254
CAS Number: 122535-51-7
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The total synthesis of karnamicin B1 was first reported in the late 1990s. The synthetic route involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Key Reactions: The synthesis utilizes methods such as thiazole formation and carboxamide coupling to construct the complex structure of karnamicin B1.
  3. Final Steps: The final stages involve the introduction of hydroxyl and methoxy groups, essential for the biological activity of the compound.

The synthesis is characterized by careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Karnamicin B1 features a complex molecular structure with several functional groups contributing to its biological activity:

  • Pyridine Ring: The core structure includes a pyridine ring, which is crucial for its interaction with biological targets.
  • Thiazole Moiety: A thiazole group is attached, enhancing the compound's antifungal properties.
  • Hydroxyl and Methoxy Groups: These groups are positioned strategically on the ring system, influencing the compound's solubility and reactivity.

The molecular formula is C15H18N2O4S, and its molecular weight is approximately 306.38 g/mol. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been employed to confirm its structure .

Chemical Reactions Analysis

Karnamicin B1 participates in various chemical reactions that are critical for its function:

  • Enzymatic Reactions: As an angiotensin-converting enzyme inhibitor, karnamicin B1 interacts with the enzyme's active site, blocking its activity.
  • Potential Modifications: The compound can undergo modifications such as hydroxylation or methylation, which may alter its biological activity and pharmacokinetics.

These reactions highlight the importance of functional group positioning in determining the compound's reactivity and efficacy .

Mechanism of Action

Karnamicin B1 exhibits its biological effects primarily through inhibition of angiotensin-converting enzyme activity. The proposed mechanism involves:

  • Binding to Active Site: The compound binds competitively to the active site of the enzyme, preventing substrate conversion.
  • Impact on Blood Pressure Regulation: By inhibiting this enzyme, karnamicin B1 may contribute to lower blood pressure levels and exhibit potential therapeutic effects in hypertension management.

This mechanism underscores the importance of detailed structural characteristics in determining pharmacological activity .

Physical and Chemical Properties Analysis

Karnamicin B1 possesses several notable physical and chemical properties:

  • Solubility: It shows varying solubility in different solvents, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity.

These properties are critical for understanding how karnamicin B1 can be utilized in pharmaceutical formulations .

Applications

Karnamicin B1 has several promising applications in scientific research and medicine:

  • Antifungal Activity: Its primary application lies in treating fungal infections, making it a candidate for developing new antifungal therapies.
  • Hypertension Treatment: Due to its angiotensin-converting enzyme inhibitory activity, it may also be explored for managing hypertension.
  • Biosynthetic Studies: Research into its biosynthesis provides insights into microbial secondary metabolite production, potentially leading to novel drug discovery avenues.
Introduction

Historical Context of Angiotensin-Converting Enzyme Inhibitors in Hypertension Management

The development of angiotensin-converting enzyme (ACE) inhibitors represents a landmark achievement in cardiovascular pharmacology. These agents target the renin-angiotensin-aldosterone system (RAAS), where ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The first ACE inhibitor, captopril, was designed in 1977 through rational drug design based on peptides from Bothrops jararaca snake venom. Its clinical success validated ACE inhibition as a therapeutic strategy for hypertension, heart failure, and diabetic nephropathy [1] [3]. By the 1990s, ACE inhibitors joined diuretics, calcium channel blockers, and beta-blockers as first-line antihypertensive agents in major guidelines due to their cardiorenal protective effects [6] [8].

A critical limitation of synthetic ACE inhibitors is their association with adverse effects like dry cough (5–20% incidence) and angioedema (0.1–0.2% incidence), attributed to accumulation of bradykinin and substance P. This spurred research into alternatives with improved tolerability [1] [6]. Consequently, natural products gained renewed interest as sources of novel ACE inhibitors that might circumvent these limitations while retaining efficacy [5].

Table 1: Evolution of Key ACE Inhibitors in Clinical Practice

Year IntroducedCompoundOrigin/SourceClinical Impact
1977CaptoprilSynthetic (based on snake venom)First oral ACE inhibitor; revolutionized hypertension management
1980sEnalapril/LisinoprilSynthetic derivativesImproved pharmacokinetics; once-daily dosing
1990sFosinoprilSyntheticDual hepatic/renal excretion; option for renal impairment
2000s–PresentNatural product-derived agentsMicrobial/plant sourcesFocus on novel chemotypes with improved selectivity (e.g., Karnamicin B1) [5] [2]

Microbial Natural Products as Sources of Bioactive Compounds

Microorganisms, particularly actinobacteria, have been prolific sources of therapeutically significant molecules. Over 50% of FDA-approved anti-infectives originate from microbial metabolites, but their potential in cardiovascular drug discovery remains underexplored [2]. Screening microbial extracts identified numerous ACE-inhibitory compounds, including:

  • Lactotripeptides: Casein-derived (e.g., Val-Pro-Pro, Ile-Pro-Pro) from Lactobacillus helveticus fermentations, demonstrating ACE half-maximal inhibitory concentration (IC₅₀) values of ~5 μM [5].
  • Kempopeptins: Cyclic depsipeptides from marine Streptomyces sp., with IC₅₀ values of 1.9–4.5 μM [5].
  • Phenylpyridine alkaloids: Isolated from Streptomyces sp. (e.g., ECO-0501), showing ACE inhibition [5].

Actinobacteria of the genus Lechevalieria (family Pseudonocardiaceae) are recognized producers of complex secondary metabolites like glycopeptide antibiotics and pyridine-thiazole hybrids. The ecological niche of these soil-dwelling bacteria—often in competitive rhizosphere environments—drives the evolution of sophisticated biosynthetic pathways for bioactive molecules [2].

Discovery and Taxonomic Origin of Karnamicin B1 in Lechevalieria rhizosphaerae NEAU-A2

Karnamicin B1 was isolated in 2023 during a targeted investigation of rare actinobacteria for novel ACE inhibitors. The producing strain, Lechevalieria rhizosphaerae NEAU-A2, was cultured from rhizosphere soil of wheat (Triticum aestivum) in China. Strain identification employed:

  • 16S Ribosomal Ribonucleic Acid (rRNA) Gene Sequencing: 99.8% similarity to Lechevalieria rhizosphaerae type strain DSM 45283 [2].
  • Morphological Analysis: Formed fragmented substrate mycelia and white aerial hyphae on International Streptomyces Project Medium 4 agar.
  • Chemotaxonomic Profiling: Diagnostic diamino acid meso-diaminopimelic acid in cell walls; major menaquinones MK-9(H₄) and MK-9(H₆) [2].

Bioassay-guided fractionation of fermented broth extracts led to the isolation of Karnamicin B1 alongside structural analogs (Karnamicins E1–E6). Its discovery expanded the known chemical space of the karnamicin family, first reported in 1989 from Saccharothrix aerocolonigenes N806-4 but never evaluated for ACE inhibition until this study [2].

Structural and Functional Uniqueness of Karnamicin B1 Among Thiazole-Pyridine Hybrid Natural Products

Karnamicin B1 (empirical formula: C₂₉H₃₅N₃O₇S) belongs to a rare class of bifunctional heteroaryl natural products characterized by a fully substituted hydroxypyridine core linked to a thiazole moiety via an amide bond. Key structural features include:

  • Hydroxypyridine Core: Features 5,6-dimethoxy groups and a C7 thiazole substituent, differentiating it from simpler pyridine alkaloids.
  • Thiazole Moiety: Connects to a polyketide-derived alkyl chain (e.g., nonaketide in Karnamicin B1) [2].
  • Biosynthetic Distinction: Unlike caerulomycins or bipyridines assembled via head-to-tail dimerization, Karnamicin B1 derives from a programmed hybrid polyketide synthase-nonribosomal peptide synthetase pathway incorporating acetate units and regioselective hydroxylations [2].

Properties

CAS Number

122535-51-7

Product Name

Karnamicin B1

IUPAC Name

3-hydroxy-4,5-dimethoxy-6-[2-(4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C16H19N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7,21H,4-6H2,1-3H3,(H2,17,22)

InChI Key

YHUKJOZKFWSOQJ-UHFFFAOYSA-N

SMILES

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC

Canonical SMILES

CC(=O)CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.